3-(1H-Imidazol-4-yl)-1-iodopropane
Description
3-(1H-Imidazol-4-yl)-1-iodopropane is an iodinated alkyl derivative of imidazole, a five-membered heterocyclic compound with two nitrogen atoms. This molecule consists of a propane chain substituted with an iodine atom at the terminal carbon and an imidazole ring at the third carbon. The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation .
Properties
CAS No. |
88811-43-2 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
5-(3-iodopropyl)-1H-imidazole |
InChI |
InChI=1S/C6H9IN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9) |
InChI Key |
AUJJZKTYOBKOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituents are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The iodine atom in this compound is a strong leaving group, facilitating nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl or aldehyde groups (as in propan-1-ol or propanal derivatives) participate in hydrogen bonding or oxidation reactions .
- Protective Groups : Trityl-protected analogs (e.g., 3-(1-Trityl-1H-imidazol-4-yl)propanal) enhance stability during synthesis but require deprotection steps for further functionalization .
Physicochemical Properties
Melting Points and Solubility :
- Hydroxyl derivatives (e.g., 3-(1H-Imidazol-4-yl)propan-1-ol) exhibit higher melting points (236–276°C) due to hydrogen bonding, compared to the iodinated analog, which is likely liquid at room temperature .
- Urocanic acid’s carboxylic acid group increases water solubility, whereas the iodine substituent in this compound may reduce polarity, favoring organic solvents .
pH-Dependent Behavior :
- Imidazole derivatives with ionizable groups (e.g., compound 2 in , pH 8) show enhanced corrosion inhibition in basic conditions, whereas the iodinated derivative’s neutral pH may limit such applications .
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